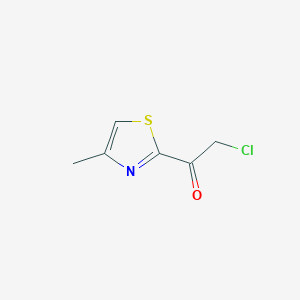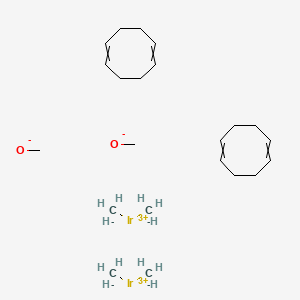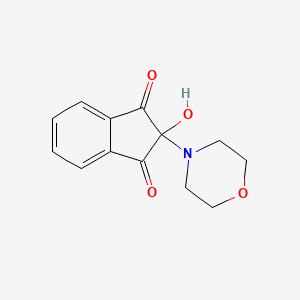
2-Chloro-1-(4-methyl-thiazol-2-yl)-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various medicinally relevant molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone typically involves the reaction of 4-methyl-1,3-thiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanol: A reduced form of the compound with similar biological activities.
4-methyl-1,3-thiazole-2-carboxylic acid: A structurally related compound with different functional groups.
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)acetamide: An amide derivative with potential biological activities
Uniqueness
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone is unique due to its specific combination of a thiazole ring and a chloroacetyl group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-chloro-1-(4-methyl-1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClNOS/c1-4-3-10-6(8-4)5(9)2-7/h3H,2H2,1H3 |
InChI Key |
XTLGWTZFQINGTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
![4-{[3-(Phenylcarbonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12448906.png)
![N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B12448909.png)
![N'~1~,N'~9~-bis[(2-chlorophenyl)carbonyl]nonanedihydrazide](/img/structure/B12448916.png)
![7,7-Dimethyl-5-oxo-2-[(3-oxo-3-phenylpropyl)sulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12448921.png)
![Hydrazinecarbothioamide, 2-[(3-hydroxyphenyl)methylene]-](/img/structure/B12448928.png)

![N-[6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12448935.png)
![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclopentyl]-3-(trifluoromethyl)aniline](/img/structure/B12448939.png)

![N-(3-chloro-2-methylphenyl)-4-{2-[(3-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12448955.png)

![N,N'-bis[(E)-(5-methylthiophen-2-yl)methylidene]benzene-1,2-diamine](/img/structure/B12448972.png)
![3'-Difluoromethyl-5'-(isopropylamino)[1,1'-biphenyl]-2-OL](/img/structure/B12448980.png)
